4',7-Dihydroxy-3'-methoxyisoflavan
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Overview
Description
4’,7-Dihydroxy-3’-methoxyisoflavan is a member of the class of organic compounds known as 3’-o-methylated isoflavonoids. These compounds are characterized by the presence of methoxy groups attached to the C3’ atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-3’-methoxyisoflavan typically involves the use of various organic reactions to introduce the hydroxy and methoxy groups at the desired positions on the isoflavonoid backbone. One common method involves the use of methylation reactions to introduce the methoxy group at the C3’ position, followed by hydroxylation reactions to introduce the hydroxy groups at the C4’ and C7 positions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’,7-Dihydroxy-3’-methoxyisoflavan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavonoid derivatives .
Scientific Research Applications
4’,7-Dihydroxy-3’-methoxyisoflavan has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of isoflavonoids.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4’,7-Dihydroxy-3’-methoxyisoflavan involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4’,7-Dihydroxy-3’-methoxyisoflavan include:
- 7,2’-Dihydroxy-3’,4’-dimethoxyisoflavan
- 7,4’-Dihydroxy-3’-methoxyisoflavan
- 7,3’-Dihydroxy-4’-methoxyisoflavan .
Uniqueness
4’,7-Dihydroxy-3’-methoxyisoflavan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups at specific positions on the isoflavonoid backbone contributes to its unique reactivity and potential therapeutic effects .
Properties
CAS No. |
202345-78-6 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-7-10(3-5-14(16)18)12-6-11-2-4-13(17)8-15(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3 |
InChI Key |
BMADVHDZKAZTNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC3=C(C=C(C=C3)O)OC2)O |
Origin of Product |
United States |
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